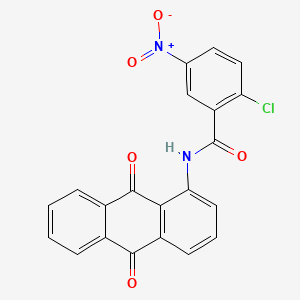

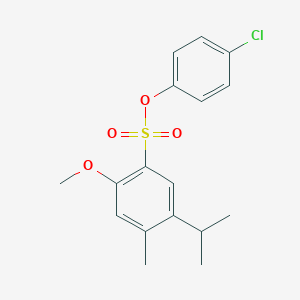

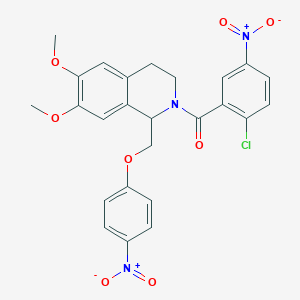

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 9,10-anthraquinone, a compound that has been widely studied in organic chemistry . Many anthraquinone compounds are present in plants and microorganisms, and some of them, like anthracyclines and kidamycins, are known to be natural antibiotics .

Synthesis Analysis

The synthesis of new amino-acid derivatives of “2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide” was achieved by interacting it with α-, β- and ω-amino acids . This synthesis was guided using computer methods for substance construction .Chemical Reactions Analysis

The compound was reacted with various amino acids such as glycine, alanine, phenylalanine, valine, leucine, and methionine in the presence of potassium carbonate in DMSO at heating . The targeted products were isolated from the reaction mixture by diluting it with a 5-fold volume of water followed by acidifying with dilute hydrochloric acid .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone. These derivatives have demonstrated antibacterial activity against Mycobacterium luteum and other bacteria .

Amino Acid Derivatives Synthesis

The interaction of this compound with α-, β-, and ω-amino acids leads to the synthesis of new amino-acid derivatives. These derivatives are significant for their potential biological activities .

Mécanisme D'action

Target of Action

The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Mode of Action

The compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone

Biochemical Pathways

Given its antimicrobial activity, it likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .

Result of Action

The result of the compound’s action is the inhibition of growth or killing of the target organisms. This is evidenced by its demonstrated antibacterial and antifungal activities .

Orientations Futures

The computerized prediction identified the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives of "2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide" . This suggests that there is potential for understanding and developing new pharmaceutical drugs based on these compounds .

Propriétés

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-1-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClN2O5/c22-16-9-8-11(24(28)29)10-15(16)21(27)23-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBOYHYZBGRLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)

![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)

![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)

![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)